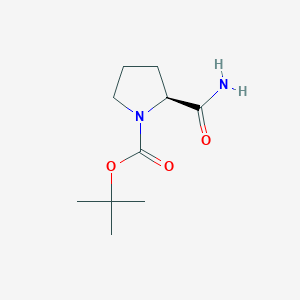

1-Boc-L-prolinamide

Description

Significance of L-Proline Derivatives in Synthetic Organic Chemistry

L-Proline, a cyclic imino acid, is renowned for its unique structural features and its remarkable versatility in synthetic organic chemistry researchgate.neteurekaselect.comingentaconnect.comnih.gov. It functions as a bifunctional organocatalyst, with its secondary amine acting as a Lewis base and its carboxylic acid group as a Brønsted acid researchgate.neteurekaselect.comingentaconnect.comnih.gov. This dual nature enables L-proline and its derivatives to catalyze a broad spectrum of asymmetric transformations, including Aldol (B89426) condensations, Mannich reactions, Michael additions, and Knoevenagel condensations researchgate.neteurekaselect.comingentaconnect.comnih.gov. Furthermore, proline derivatives are instrumental in the synthesis of diverse heterocyclic skeletons, which are prevalent in pharmaceuticals and agrochemicals researchgate.neteurekaselect.comingentaconnect.comnih.gov. The inherent chirality of L-proline makes its derivatives indispensable as chiral building blocks and scaffolds, facilitating the construction of complex stereodefined molecules with high enantioselectivity ontosight.airesearchgate.net. The incorporation of substituted chiral pyrrolidines, such as those derived from proline, is a common strategy in the development of biologically active compounds unibo.it.

Evolution of Boc-Protecting Group Utility in Amino Acid and Peptide Chemistry

The tert-butyloxycarbonyl (Boc) protecting group has played a pivotal role in the advancement of amino acid and peptide chemistry since its introduction in the 1960s numberanalytics.com. Its primary function is to temporarily mask the highly reactive amino group, thereby enabling selective chemical modifications at other sites of a molecule. The Boc group is typically installed by reacting an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base numberanalytics.comrsc.org. This reaction forms a stable carbamate (B1207046) linkage. The Boc group's utility is further enhanced by its robustness; it remains stable under a variety of reaction conditions, including nucleophilic attack, hydrogenolysis, and basic hydrolysis numberanalytics.comrsc.org. Crucially, the Boc group can be readily removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), regenerating the free amine numberanalytics.comrsc.orgmdpi.com. This ease of introduction and selective cleavage, coupled with its orthogonality to other common protecting groups like Fmoc and Cbz, has cemented the Boc group's status as a staple in complex organic synthesis, particularly in solid-phase peptide synthesis and the construction of natural products and pharmaceuticals numberanalytics.comnih.gov.

Academic Context of 1-Boc-L-Prolinamide as a Chiral Scaffold

Within academic research, this compound is recognized for its utility as a chiral scaffold and a versatile building block. It is employed in the synthesis of various complex molecules, including peptidomimetics, which are compounds that mimic the structure and function of peptides scbt.comchemicalbook.comchemimpex.com. Specifically, this compound has been utilized in the preparation of thiazole (B1198619) amide peptidomimetics, which have been investigated as antagonists for apoptosis protein inhibitors scbt.comchemicalbook.com.

In peptide synthesis, this compound serves as a key intermediate, facilitating the efficient formation of peptide chains with high purity and yield chemimpex.com. Its derivatives are also explored in medicinal chemistry for their potential therapeutic applications, owing to their ability to mimic natural peptides and interact with biological targets ontosight.aichemimpex.comchemimpex.com. Furthermore, this compound and related compounds are used in the development of novel organocatalysts, where the chiral proline moiety imparts stereochemical control in catalytic reactions beilstein-journals.org. Research also extends to its use in material science, for instance, in the development of hydrogels for drug delivery systems chemimpex.com, and in heterocyclic chemistry for synthesizing functionalized selenazole derivatives researchgate.net.

Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 35150-07-3 |

| Molecular Formula | C₁₀H₁₈N₂O₃ |

| Molecular Weight | 214.26 g/mol |

| Purity | ≥99% (HPLC) |

| Melting Point | 105-110 °C |

| Appearance | White to off-white powder |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

tert-butyl (2S)-2-carbamoylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)12-6-4-5-7(12)8(11)13/h7H,4-6H2,1-3H3,(H2,11,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PITJAAIPVBVRAO-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H]1C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956599 | |

| Record name | 1-(tert-Butoxycarbonyl)pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35150-07-3 | |

| Record name | 1,1-Dimethylethyl (2S)-2-(aminocarbonyl)-1-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35150-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(tert-Butoxycarbonyl)pyrrolidine-2-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl (S)-2-carbamoylpyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.154.679 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Methodologies for the Synthesis of 1 Boc L Prolinamide and Precursor Boc L Proline

Classical Solution-Phase Synthesis Approaches for Boc-L-Proline

The synthesis of Boc-L-proline from L-proline is a well-established process, typically involving the reaction of the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base and a suitable solvent.

The reaction mechanism involves the nucleophilic attack of the amine group of L-proline on one of the carbonyl carbons of Boc₂O. This results in the formation of a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide and tert-butanol (B103910) commonorganicchemistry.comtotal-synthesis.comjk-sci.com. While bases are not strictly required, they are commonly employed to facilitate the reaction and neutralize any acidic byproducts.

Commonly utilized reagents and conditions for this transformation include:

Boc₂O: Typically used in a slight molar excess (1.0 to 1.1 equivalents) relative to L-proline orgsyn.orgchemicalbook.comgoogle.comrsc.org.

Bases: Triethylamine (B128534) (TEA) is frequently used in organic solvents orgsyn.orgchemicalbook.comrsc.org, while inorganic bases like sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃) are often employed in aqueous or mixed aqueous-organic systems google.comgoogle.com. Other bases such as 1,1,3,3-tetramethylguanidine (B143053) (TMG) orgsyn.org or 4-dimethylaminopyridine (B28879) (DMAP) wikipedia.org have also been reported.

Solvents: Dichloromethane (B109758) (DCM) is a popular choice for reactions involving TEA chemicalbook.comrsc.org. Aqueous solutions or mixtures with organic co-solvents like THF, acetone (B3395972), or dioxane are also common, especially when using inorganic bases orgsyn.orggoogle.comgoogle.comwikipedia.orgnih.gov. Dimethyl sulfoxide (B87167) (DMSO) has been used for less soluble amino acids orgsyn.org.

Table 1: Common Conditions for Boc Protection of L-Proline

| Reagent (Boc₂O) | Base | Solvent | Temperature | Time | Yield | Purification Method | Citation(s) |

| 1.1 equiv | Triethylamine | Dichloromethane (200 mL) | Ice-cold (0-5 °C) | 2.5 h | 95% | Aqueous citric acid wash, brine wash, water wash, drying (MgSO₄), evaporation, recrystallization (EtOAc/hexane) | chemicalbook.com |

| 1.1 equiv | Triethylamine | Dichloromethane (10 mL) | 0 °C to RT | 2.5 h | N/A | Citric acid aq., NaCl aq., water washes, drying (MgSO₄), evaporation, crystallization (ethyl ether) | rsc.org |

| 1.1 equiv | Triethylamine | Dichloromethane | 0-5 °C, then RT | 1 h | N/A | pH adjustment to 7-8, EtOAc extraction, NaHCO₃ wash, water wash, brine wash, drying (MgSO₄), evaporation | orgsyn.org |

| 1.0 equiv | 1,1,3,3-TMG | Dimethyl sulfoxide (500 mL) | Exothermic (max 50-52°) | 3 h | 83-90% | Water/ether extraction, acidification to pH 3.0, EtOAc/ether extraction, water washes, drying (MgSO₄), evaporation, recrystallization (EtOAc/petroleum ether) | orgsyn.org |

| 1.1 equiv | NaOH or Na₂CO₃ | Aqueous solution | N/A | N/A | >90% | Extraction, pH adjustment, re-extraction, washes, drying, crystallization | google.com |

| 1.1 equiv | Triethylamine | Water/Dioxane (1:1) | Ambient temperature | N/A | N/A | Extraction, drying (MgSO₄), evaporation | nih.gov |

| 1.1 equiv | (CH₃)₃N | Water (40ml), Acetone (4ml) | 40°C | 0.5 h | 73% | Acetone distillation, pH adjustment to 2-3, EtOAc extraction, brine wash, drying (Na₂SO₄), evaporation, crystallization (EtOAc/petroleum ether) | google.com |

| 1.0 equiv | TEA | THF/DCM | 20–25 °C | 16–19 h | N/A | pH control ~8-9, extraction, solvent removal, pH adjustment to 2-3, EtOAc extraction, drying (Na₂SO₄), concentration |

Optimization efforts often focus on controlling the reaction pH, typically within the range of 7-9, to ensure efficient Boc protection while minimizing potential side reactions orgsyn.org. The choice of solvent system can significantly impact solubility, reaction rate, and ease of workup. For instance, using a biphasic system of DCM and aqueous base allows for efficient reaction and straightforward phase separation orgsyn.org. One-pot procedures, where the Boc-protected proline is generated in situ and used directly in the subsequent step without isolation, are also employed to improve efficiency and reduce handling orgsyn.orgsciforum.net.

Reported yields for the Boc protection of L-proline typically range from 73% to over 95% chemicalbook.comgoogle.comorgsyn.org. Post-reaction workup commonly involves extraction into an organic solvent (e.g., ethyl acetate, diethyl ether) after adjusting the pH of the aqueous phase to acidic conditions (pH 2-3) to protonate the carboxylate and facilitate extraction orgsyn.orggoogle.comgoogle.comorgsyn.org. The organic extracts are then washed with water, brine, and/or aqueous bicarbonate solutions to remove residual salts and impurities orgsyn.orgchemicalbook.comrsc.org. Drying over anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) followed by solvent evaporation under reduced pressure yields the crude Boc-L-proline orgsyn.orgchemicalbook.comrsc.orggoogle.com. Further purification is often achieved through recrystallization from solvent systems such as ethyl acetate/hexane or ethyl acetate/petroleum ether chemicalbook.comgoogle.comorgsyn.org. Some large-scale syntheses aim for chromatography-free purification researchgate.net.

Table 2: Purification and Yields for Boc-L-Proline

| Purification Method | Solvent(s) for Recrystallization/Washing | Yield Range | Notes | Citation(s) |

| Extraction & Washing | Ethyl acetate, brine, NaHCO₃, citric acid | N/A | Standard workup protocols | orgsyn.org, chemicalbook.com, google.com, rsc.org, google.com |

| Recrystallization | Ethyl acetate/Hexane | 83–90% | From crude product | orgsyn.org |

| Recrystallization | Ethyl acetate/Hexane | 95% | From crude product | chemicalbook.com |

| Crystallization | Ethyl acetate/Petroleum ether (1:2) | 73% | From crude product | google.com |

| Drying | MgSO₄, Na₂SO₄ | N/A | For organic layers | orgsyn.org, chemicalbook.com, rsc.org, google.com |

| Vacuum Drying | N/A | N/A | At 50°C or room temperature | orgsyn.org, chemicalbook.com, orgsyn.org, rsc.org, google.com |

| Chromatography | EtOAc/hexanes | N/A | Used when necessary | rsc.org |

| Chromatography-free methods | N/A | Moderate | For large-scale synthesis | researchgate.net |

Conversion of Boc-L-Proline to 1-Boc-L-Prolinamide

The transformation of Boc-L-proline into this compound involves the formation of an amide bond between the carboxylic acid of Boc-L-proline and ammonia (B1221849). This is typically achieved through activation of the carboxylic acid followed by reaction with ammonia.

Several strategies can be employed for amide bond formation:

Mixed Anhydride (B1165640) Method: Boc-L-proline can be reacted with an alkyl chloroformate, such as ethyl chloroformate, in the presence of a base (e.g., triethylamine) to form a mixed anhydride intermediate. This activated intermediate is then reacted with ammonia to yield this compound orgsyn.orgnih.gov.

Acid Chloride Formation: Boc-L-proline can be converted to its acid chloride using reagents like oxalyl chloride in the presence of catalytic DMF and a base like pyridine. The resulting Boc-L-proline chloride is a reactive intermediate that can then be coupled with amines, including ammonia rsc.org.

Peptide Coupling Reagents: Standard peptide coupling reagents can also be utilized. These include carbodiimides like 1-ethyl-3-(3-(dimethylamino)propyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu), and bases such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) organic-chemistry.orgbachem.comnih.govnih.gov. Other common coupling agents include phosphonium (B103445) salts (e.g., HATU, PyBOP) and uronium salts (e.g., HBTU, TBTU) organic-chemistry.orgbachem.comnih.gov. These reagents activate the carboxylic acid, facilitating nucleophilic attack by ammonia. Solvents such as DMF, DCM, or THF are commonly employed orgsyn.orgrsc.orgnih.govnih.govrsc.org.

Table 3: Amidation Methods for Boc-L-Proline

| Method/Reagent | Reactants | Solvent | Base | Temperature | Time | Yield | Notes/Purification | Citation(s) |

| Mixed Anhydride | Boc-L-Proline + Ethyl chloroformate | N/A | TEA | N/A | N/A | N/A | Followed by reaction with amine (ammonia implied) | orgsyn.org, nih.gov |

| Acid Chloride Formation | Boc-L-Proline + Oxalyl chloride/DMF | DCM | Pyridine | 0°C -> RT | 45 min | N/A | Intermediate used in next step | rsc.org |

| General Coupling | Boc-L-Proline + Amine | DMF | DIPEA | RT | 22 h | 84% | EDC/HOBt used for amide formation | nih.gov |

| General Coupling | Boc-L-Proline + Amine | DMF | DIPEA | RT | 3 h | 95% | EDC/HOBt used for amide formation | nih.gov |

| General Coupling | Boc-L-Proline + Amine | N/A | N/A | Elevated | N/A | Good-Excellent | Acyl fluoride (B91410) method, no epimerization | rsc.org |

While proline is generally less susceptible to racemization at the α-carbon compared to other amino acids, careful selection of coupling reagents and reaction conditions is still important to maintain chiral integrity and minimize side reactions. Coupling reagents like HATU and EDC/HOBt are known to reduce the risk of epimerization organic-chemistry.orgbachem.comrsc.org. Potential side reactions can include the formation of urea (B33335) byproducts from carbodiimide (B86325) reagents or alkylation of nucleophilic substrates by the tert-butyl cation generated during Boc group deprotection (though this is less relevant during amide formation itself) total-synthesis.comwikipedia.orgacs.org. The mixed anhydride method and acid chloride formation are generally effective for forming amides from proline derivatives with high stereochemical fidelity orgsyn.orgrsc.orgnih.gov.

Novel and Green Synthetic Strategies for Boc-L-Proline and its Amide

Recent advancements have prioritized green chemistry principles, aiming to reduce environmental impact while enhancing synthetic efficiency.

Microwave-Assisted Synthesis Protocols for Cyclic Dipeptides

Microwave irradiation has emerged as a powerful tool for accelerating reactions and improving yields in the synthesis of proline-containing compounds, including cyclic dipeptides. This technique offers significant advantages over conventional heating methods, such as reduced reaction times and improved energy efficiency. For instance, microwave-assisted synthesis has been employed for the rapid formation of cyclic dipeptides from amino acids, often eliminating the need for chromatography mdpi.comnih.govspkx.net.cnunits.itcalstate.edu. These protocols can lead to direct product formation through rapid heating, simplifying purification and reducing waste.

Environmentally Benign Reaction Media and Techniques in Organocatalysis

The use of environmentally benign reaction media and novel organocatalytic techniques is central to green synthetic strategies for Boc-L-proline and its amide.

Water as a Reaction Medium: Water is increasingly utilized as a solvent due to its non-flammable, non-toxic, and easily separable nature. Stereoselective organocatalysis in water, often employing proline or its derivatives, has garnered significant interest researchgate.netmdpi.comresearchgate.netnih.govacs.orgdntb.gov.ua. While some early studies noted limitations with proline's solubility and reactivity in pure water, mixtures of water with co-solvents like methanol (B129727) have proven effective for reactions such as the asymmetric aldol (B89426) reaction, achieving good yields and stereocontrol mdpi.com. Proline derivatives functionalized with water-soluble groups or immobilized on nanoparticles have also been developed to enhance their performance and recyclability in aqueous media nih.govacs.org.

Ionic Liquids: Chiral ionic liquids (CILs) derived from L-proline have been developed as efficient and recyclable catalysts for various asymmetric reactions, including the Michael addition researchgate.netmdpi.comnih.govjapsonline.com. These CILs can act as both solvents and catalysts, offering a sustainable alternative to traditional organic solvents and improving reaction rates and selectivities mdpi.comnih.gov. L-proline nitrate (B79036), for example, has been synthesized and used as an environmentally friendly catalyst for pyrimidine (B1678525) derivative synthesis, demonstrating benefits such as higher yields, shorter reaction times, and recyclability japsonline.com.

Organocatalysis Techniques: Proline and its derivatives are widely recognized as effective organocatalysts for a range of transformations, including aldol, Mannich, and Michael reactions researchgate.netmdpi.comacs.orgresearchgate.netwikipedia.orgorganic-chemistry.orgtubitak.gov.trrsc.orgbohrium.commdpi.com. These catalysts operate via mechanisms such as enamine or iminium ion formation, enabling high stereocontrol wikipedia.org. Efforts are ongoing to develop improved proline-derived organocatalysts with enhanced solvent compatibility and reduced catalyst loading requirements, particularly for non-polar solvents where proline itself shows limited efficacy organic-chemistry.org.

Advanced Synthetic Pathways to Specialized Boc-L-Proline Amide Derivatives

Beyond general green strategies, advanced synthetic pathways are employed for the preparation of more specialized Boc-L-proline amide derivatives.

Synthesis of Boc-L-Proline Diazoketones via Arndt–Eistert Method

The Arndt–Eistert synthesis is a classic method for homologation, involving the conversion of a carboxylic acid to its next higher homologue. While direct literature examples of the Arndt–Eistert synthesis specifically for Boc-L-proline to form diazoketones were not immediately found in the provided search results, the general methodology is applicable to amino acid derivatives. This method typically involves converting the carboxylic acid to an acid chloride, reacting it with diazomethane (B1218177) to form a diazoketone, which can then undergo Wolff rearrangement to yield the homologated ester or acid nih.gov. Applying this to Boc-L-proline would involve protection of the amine and activation of the carboxyl group, followed by reaction with diazomethane or a safer equivalent.

Preparation of Chiral Prolinamide Organocatalysts

Prolinamide derivatives are a significant class of chiral organocatalysts, often synthesized from L-proline or its derivatives. These catalysts are designed to leverage the inherent chirality of proline, combined with specific functional groups to enhance catalytic activity and selectivity.

Design and Synthesis: Researchers have synthesized various prolinamide-based organocatalysts by conjugating proline with different moieties, such as squaramides, thiosquaramides, phosphoramide-amine fragments, and dipeptides acs.orgtubitak.gov.trrsc.orgbohrium.comthieme-connect.comunibo.itnih.govresearchgate.netrsc.orgacs.org. These modifications aim to create bifunctional catalysts that can activate substrates through hydrogen bonding and/or enamine/iminium ion formation, leading to improved yields and enantioselectivities in reactions like aldol and Michael additions rsc.orgbohrium.comthieme-connect.comunibo.itnih.govresearchgate.net. For example, prolinamide-based rotaxanes have demonstrated significantly improved catalytic abilities compared to their non-interlocked counterparts, with the presence of specific groups enhancing conversion and enantioselectivity nih.govrsc.org.

Applications: These chiral prolinamide organocatalysts have found broad applications in asymmetric synthesis, facilitating reactions such as aldol condensations, Michael additions, and Mannich reactions with high stereocontrol acs.orgorganic-chemistry.orgtubitak.gov.trrsc.orgbohrium.comthieme-connect.comunibo.itnih.govresearchgate.net. Some catalysts have been designed for use in water or other green solvents, further aligning with sustainable chemistry principles researchgate.netnih.govacs.orgunibo.it. The ability to tune the catalyst structure, for instance, by incorporating naphthyl moieties or using dipeptidic scaffolds, allows for fine-tuning of catalytic performance and achieving specific stereochemical outcomes rsc.orgbohrium.comresearchgate.net.

Table 1: Key Compounds Mentioned

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| This compound | C₁₀H₁₈N₂O₃ | 214.26 | 35150-07-3 |

| Boc-L-proline | C₁₀H₁₇NO₄ | 215.25 | 15764-95-9 |

| L-proline | C₅H₉NO₂ | 115.13 | 147-25-1 |

| Glycine (B1666218) | C₂H₅NO₂ | 75.07 | 56-40-6 |

| N-Boc-4-fluoro-L-proline | C₁₀H₁₆FNO₄ | 233.24 | 405161-34-0 |

| N-Boc-4-hydroxy-L-proline | C₁₀H₁₇NO₅ | 231.25 | 62597-51-9 |

| N-Boc-L-proline methyl ester | C₁₁H₁₉NO₄ | 229.27 | 1679-10-3 |

The synthesis of this compound and its crucial precursor, Boc-L-proline, is fundamental to various applications in organic chemistry, particularly in peptide synthesis and the development of chiral organocatalysts. Modern synthetic strategies increasingly emphasize novel and green approaches, leveraging advancements in organocatalysis, microwave-assisted reactions, and environmentally benign reaction media to achieve efficient and selective transformations.

Novel and Green Synthetic Strategies for Boc-L-Proline and its Amide

The drive towards sustainable chemistry has spurred the development of synthetic routes that minimize environmental impact while maximizing efficiency.

Microwave-Assisted Synthesis Protocols for Cyclic Dipeptides

Microwave irradiation has proven to be a highly effective technique for accelerating chemical reactions, leading to reduced reaction times and often improved yields. In the context of proline derivatives, microwave-assisted synthesis has been successfully applied to the rapid formation of cyclic dipeptides from amino acids, such as glycine and proline mdpi.comnih.govspkx.net.cnunits.itcalstate.edu. For example, microwave heating can facilitate the direct formation of cyclic dipeptides, often simplifying purification processes by enabling direct cooling and filtration, thereby reducing the need for chromatography and minimizing waste mdpi.com. This approach aligns with green chemistry principles by enhancing energy efficiency and reducing reaction duration researchgate.netbenthamdirect.comresearchgate.net.

Environmentally Benign Reaction Media and Techniques in Organocatalysis

The adoption of environmentally friendly solvents and innovative organocatalytic methods is central to the green synthesis of Boc-L-proline and its amide derivatives.

Water as a Reaction Medium: Water's properties as a non-flammable, non-toxic, and easily separable solvent have made it an attractive medium for organocatalysis researchgate.netmdpi.comresearchgate.netnih.govacs.org. Proline and its derivatives are frequently employed as catalysts in aqueous systems for reactions like the asymmetric aldol reaction researchgate.netmdpi.comresearchgate.netnih.govacs.org. While proline's solubility can be a limiting factor in pure water, mixtures of water with co-solvents, such as methanol, have demonstrated efficacy in achieving good yields and stereocontrol in these reactions mdpi.com. Furthermore, the development of water-soluble proline derivatives, often immobilized on nanoparticles or functionalized with specific moieties, enhances their recyclability and catalytic performance in aqueous environments nih.govacs.org.

Ionic Liquids: Chiral ionic liquids (CILs) derived from L-proline have emerged as versatile and recyclable catalysts for various asymmetric transformations, including Michael additions researchgate.netmdpi.comnih.govjapsonline.com. These CILs can serve a dual role as both reaction media and catalysts, offering a sustainable alternative to conventional organic solvents and often leading to enhanced reaction rates and selectivities mdpi.comnih.gov. For instance, L-proline nitrate has been synthesized and utilized as an eco-friendly catalyst for the synthesis of pyrimidine derivatives, demonstrating benefits such as increased yields, reduced reaction times, and recyclability japsonline.com.

Organocatalysis: L-proline and its derivatives are well-established organocatalysts for a wide array of reactions, including aldol, Mannich, and Michael additions, often proceeding via enamine or iminium ion intermediates to achieve high stereocontrol researchgate.netmdpi.comacs.orgresearchgate.netwikipedia.orgorganic-chemistry.orgtubitak.gov.trrsc.orgbohrium.commdpi.com. Research efforts are focused on developing advanced proline-based organocatalysts that exhibit improved compatibility with various solvents, including non-polar ones where proline itself is less effective, and that can be used at lower catalyst loadings organic-chemistry.org.

Advanced Synthetic Pathways to Specialized Boc-L-Proline Amide Derivatives

Beyond general green methodologies, specialized synthetic routes are employed for the preparation of more complex Boc-L-proline amide derivatives.

Synthesis of Boc-L-Proline Diazoketones via Arndt–Eistert Method

The Arndt–Eistert synthesis is a classical method for homologating carboxylic acids, typically involving the conversion of a carboxylic acid to its corresponding diazoketone, followed by a Wolff rearrangement. While direct literature references detailing the specific application of the Arndt–Eistert method to Boc-L-proline for diazoketone formation were not explicitly found in the provided search results, the principle is applicable nih.gov. This process would generally involve activating the carboxylic acid of Boc-L-proline (e.g., to an acid chloride) and reacting it with diazomethane or a safer synthetic equivalent to form the diazoketone. This intermediate can then undergo the Wolff rearrangement to yield the homologated product, such as an ester or amide.

Preparation of Chiral Prolinamide Organocatalysts

Prolinamide derivatives represent a significant class of chiral organocatalysts, often synthesized from L-proline or related precursors. These catalysts are meticulously designed to harness proline's inherent chirality and combine it with specific functional groups to amplify catalytic activity and stereoselectivity.

Catalyst Design and Synthesis: Researchers have developed a diverse array of prolinamide-based organocatalysts by conjugating proline with various structural motifs, including squaramides, thiosquaramides, phosphoramide-amine fragments, and dipeptides acs.orgtubitak.gov.trrsc.orgbohrium.comthieme-connect.comunibo.itnih.govresearchgate.netrsc.orgacs.org. These modifications aim to create bifunctional catalysts capable of activating substrates through hydrogen bonding and/or enamine/iminium ion formation, thereby enhancing yields and enantioselectivities in reactions like aldol and Michael additions rsc.orgbohrium.comthieme-connect.comunibo.itnih.govresearchgate.net. For instance, the integration of proline-based moieties into rotaxane structures has led to significantly improved catalytic performance compared to their non-interlocked counterparts, with specific functional groups contributing to higher conversions and enantioselectivities nih.govrsc.org.

Applications in Asymmetric Synthesis: These sophisticated chiral prolinamide organocatalysts have found extensive use in asymmetric synthesis, facilitating reactions such as aldol condensations, Michael additions, and Mannich reactions with remarkable stereocontrol acs.orgorganic-chemistry.orgtubitak.gov.trrsc.orgbohrium.comthieme-connect.comunibo.itnih.govresearchgate.net. Several catalysts have been specifically engineered for application in green solvents like water, aligning with sustainable chemistry principles researchgate.netnih.govacs.orgunibo.it. The ability to fine-tune catalyst structures, for example, by incorporating naphthyl groups or utilizing dipeptidic frameworks, allows for precise control over catalytic outcomes and the achievement of desired stereochemical configurations rsc.orgbohrium.comresearchgate.net.

Precursor for Thiazole (B1198619) Amide Peptidomimetics as Apoptosis Inhibitor Antagonists

This compound serves as a key precursor in the synthesis of thiazole amide peptidomimetics, a class of compounds investigated for their potential as antagonists of apoptosis inhibitors. Research indicates that thiazole rings can be incorporated into peptide sequences to act as amide bond isosteres uq.edu.au. In the development of inhibitors of apoptosis protein (IAP) antagonists, the proline amide bond has been modified with thiazole surrogates to fine-tune physicochemical properties, leading to potent analogs with high binding affinities to targeted IAPs uq.edu.au. The synthesis often involves Hantzsch-thiazole reactions, where the proline derivative, after appropriate functionalization, contributes to the formation of the thiazole core uq.edu.aunih.gov. These peptidomimetics are designed to mimic the structural and functional aspects of natural peptides, offering improved stability and biological activity, and are explored for their role in modulating cellular processes like apoptosis uq.edu.aunih.gov.

Intermediate in the Synthesis of Specific Pharmaceutical Candidates

The chiral nature and protected functional groups of this compound make it a sought-after intermediate in the synthesis of various pharmaceutical candidates. Its ability to introduce stereochemical information into target molecules is critical for drug efficacy and specificity. For instance, Boc-L-proline, a related compound, has been utilized in the synthesis of Daclatasvir, an inhibitor of the hepatitis C virus (HCV) NS5A protein chemicalbook.infishersci.co.uk. While not directly naming this compound in this context, the synthetic strategies for such complex molecules often involve proline derivatives as key chiral synthons. Furthermore, proline derivatives, including N-Boc-L-prolinol, have been employed in the synthesis of pharmaceutical agents such as Pyrotinib Maleate, a pan-ErbB receptor tyrosine kinase inhibitor nih.gov. The precise role of this compound as an intermediate is in constructing specific chiral fragments or scaffolds that are later incorporated into the final drug molecule.

Construction of Chiral Scaffolds for Drug Discovery and Development

This compound is instrumental in building complex chiral scaffolds essential for drug discovery and development. The pyrrolidine (B122466) ring system itself is a prevalent motif in many biologically active molecules, and its inherent chirality, coupled with the Boc protecting group, allows for controlled synthetic manipulations nih.gov. Researchers utilize this compound as a chiral building block to introduce stereospecificity into novel molecular architectures, which is paramount for achieving desired pharmacological profiles chemimpex.comgithub.comsigmaaldrich.com. This compound facilitates the synthesis of diverse libraries of potential drug candidates, enabling the exploration of structure-activity relationships (SAR) and the identification of lead compounds. Its application extends to the development of organocatalysts derived from proline, which are crucial for stereoselective synthesis in medicinal chemistry scirp.orgresearchgate.net.

Compound Table

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

| This compound | 35150-07-3 | C₁₀H₁₈N₂O₃ | 214.26 |

| L-proline | 147-85-3 | C₅H₉NO₂ | 115.13 |

| Boc-L-proline | 15761-39-4 | C₁₀H₁₇NO₄ | 215.25 |

| Thiazole | 288-47-1 | C₃H₃NS | 85.12 |

| Daclatasvir | 1058343-70-1 | C₄₃H₅₀N₈O₆ | 774.92 |

| Pyrotinib Maleate | 231695-91-7 | C₂₄H₂₅ClFN₅O₃ | 500.94 |

| N-Boc-L-prolinol | 60974-15-2 | C₁₀H₁₉NO₃ | 201.26 |

| Inhibitors of Apoptosis Protein (IAP) antagonists | N/A | N/A | N/A |

| XIAP | N/A | N/A | N/A |

| cIAP-1 | N/A | N/A | N/A |

| cIAP-2 | N/A | N/A | N/A |

| Smac | N/A | N/A | N/A |

| Vildagliptin | 207746-66-9 | C₁₇H₂₅N₃O₂ | 305.41 |

| N-Boc-trans-4-hydroxy-L-proline | 23324-79-0 | C₁₀H₁₇NO₅ | 231.25 |

| N-Boc-L-proline methyl ester | 59936-29-7 | C₁₁H₁₉NO₄ | 229.27 |

| L-prolinamide | 765-48-0 | C₅H₁₀N₂O | 114.15 |

| N-Boc-3,4-dehydro-L-proline methyl ester | 133452-86-7 | C₁₁H₁₇NO₄ | 227.26 |

This compound, a derivative of the naturally occurring amino acid L-proline, is a protected compound featuring a tert-butoxycarbonyl (Boc) group. This chemical entity is recognized for its utility as a chiral building block in organic synthesis, particularly in the development of pharmaceuticals and complex organic molecules. The Boc group enhances its stability and solubility, facilitating its integration into various synthetic pathways, while the inherent chirality of the L-proline moiety allows for the stereoselective construction of target compounds.

Advanced Applications of 1 Boc L Prolinamide As a Chiral Building Block in Organic Synthesis

Contribution to the Synthesis of Biologically Active Molecules

Precursor for Thiazole (B1198619) Amide Peptidomimetics as Apoptosis Inhibitor Antagonists

1-Boc-L-prolinamide plays a role in the synthesis of thiazole amide peptidomimetics, compounds investigated for their potential as antagonists of apoptosis inhibitors uq.edu.au. Research indicates that the thiazole ring can serve as an effective isostere for amide bonds within peptide structures, offering modified physicochemical properties and potentially enhanced biological activity uq.edu.au. In the context of developing inhibitors of apoptosis protein (IAP) antagonists, proline amide bonds have been replaced with thiazole surrogates to fine-tune molecular characteristics, leading to potent analogs with high binding affinities to target IAPs uq.edu.au. The synthetic routes often involve the Hantzsch thiazole synthesis, where proline derivatives contribute to the formation of the thiazole core, enabling the creation of these advanced peptidomimetics uq.edu.aunih.gov.

Intermediate in the Synthesis of Specific Pharmaceutical Candidates

The chiral nature and functional handles of this compound make it a valuable intermediate in the synthesis of various pharmaceutical agents. Its ability to introduce specific stereochemistry is crucial for the efficacy and safety of drug molecules nih.gov. While specific direct examples citing this compound are limited in the provided search results, related proline derivatives, such as Boc-L-proline, are known intermediates in the synthesis of drugs like Daclatasvir, an antiviral agent for Hepatitis C chemicalbook.infishersci.co.uk. Similarly, N-Boc-L-prolinol, a related compound, has been used in the synthesis of pharmaceutical candidates like Pyrotinib Maleate nih.gov. The strategic use of this compound allows for the controlled assembly of chiral fragments that are integral to the final structure of complex drug molecules.

Construction of Chiral Scaffolds for Drug Discovery and Development

This compound is a critical component in constructing chiral scaffolds essential for drug discovery and development. The pyrrolidine (B122466) ring, a common structural motif in many bioactive compounds, provides a versatile chiral framework nih.gov. The Boc protection on this compound facilitates controlled chemical modifications, enabling the synthesis of diverse libraries of potential drug candidates with defined stereochemistry chemimpex.comgithub.comsigmaaldrich.com. This compound is utilized to introduce chirality and specific structural features, aiding in the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Furthermore, proline derivatives are foundational in developing chiral organocatalysts, which are indispensable tools for stereoselective synthesis in medicinal chemistry scirp.orgresearchgate.net.

Integration of 1 Boc L Prolinamide in Peptide Chemistry and Bio Inspired Research

Application in Solid-Phase Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is anchored to an insoluble resin support, which simplifies the purification process by allowing excess reagents and byproducts to be washed away after each step. biosynth.comluxembourg-bio.com The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection scheme was one of the earliest and most foundational strategies developed for SPPS. biosynth.compeptide.com In this approach, 1-Boc-L-prolinamide would be used to introduce a proline residue with a C-terminal amide into the peptide sequence.

The general SPPS cycle involves several key steps:

Attachment of the first Boc-protected amino acid to the resin. peptide.com

Deprotection of the α-amino group. peptide.com

Coupling of the next Boc-protected amino acid. biosynth.com

Washing to remove excess reagents. biosynth.com This cycle is repeated until the desired peptide sequence is assembled. peptide.com Finally, the peptide is cleaved from the resin, and all side-chain protecting groups are removed, typically in a single step using a strong acid like hydrofluoric acid (HF). chempep.comslideshare.net

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

|---|---|---|

| Temporary Nα-Protection | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethoxycarbonyl) |

| Nα-Deprotection Reagent | Moderate Acid (e.g., TFA in DCM) peptide.com | Base (e.g., Piperidine in DMF) slideshare.net |

| Side-Chain Protection | Benzyl (Bzl) based groups peptide.com | t-Butyl (tBu) based groups biosynth.com |

| Final Cleavage/Deprotection | Strong Acid (e.g., HF, TFMSA) peptide.comchempep.com | Moderate Acid (e.g., TFA) slideshare.net |

| Orthogonality | Quasi-orthogonal (both acid-labile but with different sensitivities) biosynth.com | Fully orthogonal (base-labile vs. acid-labile) biosynth.comslideshare.net |

| Advantages | Effective for 'difficult sequences' as TFA can disrupt aggregates. luxembourg-bio.com | Milder overall conditions, avoids use of highly toxic HF. slideshare.net |

The tert-butyloxycarbonyl (Boc) group is a urethane-based protecting group used to prevent the α-amino group of an amino acid from participating in unwanted reactions during peptide bond formation. luxembourg-bio.comtotal-synthesis.com

Protection: The Boc group is typically introduced by reacting the amino acid's nucleophilic amino group with an electrophilic reagent like di-tert-butyl dicarbonate (B1257347) (Boc anhydride). total-synthesis.comlibretexts.org The mechanism is a straightforward nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the anhydride (B1165640). total-synthesis.com The resulting carbonate leaving group can decompose, releasing carbon dioxide and providing a thermodynamic driving force for the reaction. total-synthesis.com

Deprotection: The key to the Boc strategy in SPPS is the lability of the Boc group under moderately acidic conditions, while the benzyl-based side-chain protecting groups remain intact. peptide.com Deprotection is most commonly achieved using trifluoroacetic acid (TFA), typically in a 50% solution with dichloromethane (B109758) (DCM). peptide.comchempep.com The mechanism involves protonation of the Boc group's carbonyl oxygen, followed by the loss of the stable tert-butyl cation and subsequent release of carbon dioxide to yield the free amine as a TFA salt. peptide.comtotal-synthesis.com

A critical aspect of this deprotection step is the generation of the tert-butyl cation, which is a reactive electrophile. peptide.com This cation can react with nucleophilic amino acid side chains, particularly those of tryptophan, methionine, and cysteine, leading to undesired side products. peptide.comchempep.com To prevent this, "scavengers" such as dithioethane (DTE) are often added to the TFA deprotection solution to trap the tert-butyl cations. peptide.com Following deprotection, the protonated amine (TFA salt) must be neutralized to the free amine before the next coupling step can proceed. This is typically done by washing the resin with a hindered base like diisopropylethylamine (DIEA). peptide.compeptide.com

The use of Boc-protected amino acids, including this compound, has a significant impact on the integrity and purity of the final peptide product. The harsh, repetitive acid treatments required for Boc group removal can lead to several side reactions.

Side-Chain Alkylation: As mentioned, the tert-butyl cation generated during deprotection can alkylate sensitive residues, compromising the purity of the final peptide. peptide.com Effective scavenging is essential to minimize this.

Diketopiperazine Formation: This side reaction is particularly prevalent when proline is the second amino acid in the sequence (or when a dipeptide is coupled to the resin). peptide.com The deprotected N-terminal amine of the second residue can attack the ester linkage of the first residue, cleaving the dipeptide from the resin as a cyclic diketopiperazine. This terminates the chain and reduces the yield. In Boc-based synthesis, using in-situ neutralization protocols can help suppress this reaction. peptide.com

Aspartimide Formation: Sequences containing aspartic acid are prone to forming a five-membered aspartimide ring upon repeated acid or base treatments, which can lead to racemization and the formation of β-peptide bonds.

Despite these challenges, the Boc/Bzl strategy can be advantageous for synthesizing "difficult sequences" that are prone to aggregation. luxembourg-bio.com The strong acid conditions used for deprotection (TFA) can help to disrupt the secondary structures that cause aggregation, improving solvation and coupling efficiency. luxembourg-bio.com

Role in Solution-Phase Peptide Synthesis

Solution-phase peptide synthesis (LPPS), while often more labor-intensive than SPPS due to the need for purification after each step, remains a valuable technique, particularly for large-scale synthesis or for peptides that are difficult to prepare on a solid support. libretexts.orgthaiscience.info In this method, protected amino acids and peptide fragments are reacted together in an appropriate solvent. researchgate.net this compound is well-suited for this approach, often as part of a Boc/Bzl or Z/tBu protection strategy. researchgate.netbachem.com

In solution-phase synthesis, the formation of the peptide bond requires the activation of the C-terminal carboxylic acid of one amino acid or peptide fragment, which then reacts with the N-terminal amine of another.

Stepwise Elongation: In this approach, single protected amino acids are added one by one to the growing peptide chain. libretexts.org The carboxyl group of the incoming N-Boc-protected amino acid is activated using a coupling reagent. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to improve reaction rates and suppress racemization. libretexts.org5z.com

Fragment Condensation: For the synthesis of longer peptides, a more convergent strategy known as fragment condensation is often employed. springernature.com In this method, smaller, fully protected peptide segments are synthesized separately (either in solution or via SPPS) and then coupled together in solution. 5z.comnih.gov This approach has the advantage of allowing for the purification of intermediate fragments, which can lead to a purer final product. nih.gov However, challenges include the potential for low solubility of the protected fragments and the risk of racemization at the C-terminal residue of the activated fragment. 5z.comnih.gov To achieve high yields, strategies such as using a minimal excess of one fragment and conducting the reaction at a high concentration have been developed. 5z.comresearchgate.net

| Reagent Type | Examples | Function |

|---|---|---|

| Carbodiimides | DCC (dicyclohexylcarbodiimide), DIC (N,N'-diisopropylcarbodiimide), EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxylic acid to form a reactive O-acylisourea intermediate. libretexts.org |

| Onium Salts | HBTU, HATU, PyBOP | Forms highly reactive activated esters in situ, leading to fast and efficient coupling. thaiscience.infonih.gov |

| Additives | HOBt (1-hydroxybenzotriazole), HOAt (1-hydroxy-7-azabenzotriazole) | Added to carbodiimide (B86325) couplings to form an active ester, which reduces side reactions and suppresses racemization. 5z.comnih.gov |

Proline's rigid pyrrolidine (B122466) ring is a powerful tool for inducing specific secondary structures, such as β-turns, in peptide chains. This makes proline-containing building blocks like this compound valuable for the synthesis of conformationally constrained molecules, including cyclic peptides. scispace.com

Cyclic peptides often exhibit enhanced biological activity, receptor selectivity, and metabolic stability compared to their linear counterparts. researchgate.net Their synthesis typically involves preparing a linear precursor, followed by an intramolecular "head-to-tail" macrolactamization (formation of an amide bond between the N- and C-termini). nih.govresearchgate.net

The synthesis of a proline-rich cyclic heptapeptide, for example, has been achieved using a solution-phase technique. researchgate.net The linear precursor was assembled via fragment condensation, and after deprotection of the terminal amino and carboxyl groups, the cyclization was carried out using DCC as the coupling agent. researchgate.net To favor the desired intramolecular cyclization over intermolecular polymerization, the reaction is performed under high-dilution conditions. researchgate.net Both solid-phase and solution-phase methods can be used to generate the linear precursor, with the final cyclization often performed in solution. nih.govresearchgate.net

Design and Synthesis of Peptidomimetics Incorporating Prolinamide Moieties

While peptides are excellent drug leads, their therapeutic use can be limited by poor metabolic stability (susceptibility to proteases) and low oral bioavailability. Peptidomimetics are molecules designed to mimic the three-dimensional structure and biological function of a peptide but with a modified, non-peptidic chemical structure to overcome these limitations. core.ac.uklongdom.org

The incorporation of proline and its derivatives, such as prolinamide, is a common strategy in peptidomimetic design. researchgate.net The conformational rigidity of the proline ring helps to lock the molecule into a specific bioactive conformation, which can lead to enhanced receptor affinity and selectivity. researchgate.net

There are two primary approaches to designing peptidomimetics:

Medicinal Chemistry Approach: This involves the systematic modification of a known bioactive peptide. core.ac.uknih.gov Parts of the peptide backbone or specific side chains are replaced with non-peptide moieties. For example, a prolinamide moiety could be incorporated into a larger structure to mimic a β-turn. researchgate.net

Biophysical Approach: This method involves designing a molecule de novo based on a hypothesized bioactive conformation. core.ac.uknih.gov A non-peptide scaffold (e.g., an adamantane (B196018) or other organic structure) is selected, and the key pharmacophoric groups from the original peptide are appended to this scaffold to replicate the necessary interactions with the biological target. core.ac.ukresearchgate.net

The synthesis of these molecules often involves a combination of peptide chemistry and traditional organic synthesis techniques. Incorporating a prolinamide moiety can provide a rigid anchor point and a hydrogen-bonding donor/acceptor group that is crucial for molecular recognition. Peptidomimetic modifications aim to enhance properties like rigidity, cell permeability, and proteolytic stability, making them promising candidates for drug development. researchgate.net

Conformational Effects of Proline and its Amide in Peptidomimetic Structures

The incorporation of proline and its derivatives into peptide chains imposes significant conformational constraints that are fundamental to the design of peptidomimetic structures. Unlike other amino acids, proline's side chain is a cyclic pyrrolidine ring that covalently bonds to the backbone nitrogen, restricting the rotation around the N-Cα bond (phi, φ angle) to approximately -65° ± 25°. taylorfrancis.comnih.gov This inherent rigidity reduces the conformational flexibility of the peptide backbone.

A defining characteristic of the peptide bond preceding a proline residue (the Xaa-Pro bond) is its unusual propensity to adopt both trans and cis conformations. taylorfrancis.com While most peptide bonds overwhelmingly favor the trans configuration, the Xaa-Pro bond can exist as a mixture of both isomers, with the cis form being significantly more accessible. nih.gov The isomerization between these two states is a slow process that can be a rate-determining step in protein folding. nih.gov

The equilibrium between the cis and trans isomers is influenced by several factors, including steric and stereoelectronic effects from neighboring residues and the nature of the C-terminal group. nih.govresearchgate.net For instance, the presence of a C-terminal amide, as in this compound, can influence this equilibrium differently than a C-terminal ester, with esters generally favoring the trans conformation more strongly. researchgate.net Furthermore, interactions with adjacent aromatic residues can stabilize the cis conformation through C–H/π interactions, which can help nucleate specific secondary structures like β-turns. chemrxiv.org The proline ring itself exists in two puckered conformations, "endo" and "exo," which are correlated with the amide bond conformation; the endo pucker is strongly favored in the cis state, while the exo pucker is more stable in the trans state. nih.gov These conformational properties are critical for designing peptidomimetics with well-defined three-dimensional structures.

| Factor | Effect on Conformation | Structural Implication | Reference |

|---|---|---|---|

| Cyclic Side Chain | Restricts φ torsion angle to ~ -65° | Reduces backbone flexibility, pre-organizes structure. | taylorfrancis.comnih.gov |

| Cis/Trans Isomerization | Allows for significant population of both cis and trans isomers at the Xaa-Pro bond. | Acts as a molecular switch; critical for folding and turn formation. | nih.govnih.gov |

| C-Terminal Group | Esters favor the trans conformation more than amides. | Modulates the cis/trans energy landscape. | researchgate.net |

| Adjacent Aromatic Residue | Can stabilize the cis conformation via C–H/π interactions. | Promotes formation of specific turn structures (e.g., Type VI β-turns). | chemrxiv.org |

| Ring Pucker | Endo pucker correlates with cis amide; exo pucker with trans amide. | Links side-chain conformation to backbone geometry. | nih.gov |

Investigation of Biological Activity in Peptidomimetics

The distinct conformational properties of proline are leveraged to design peptidomimetics with specific biological activities. By using proline and its derivatives to induce and stabilize particular secondary structures, such as β-turns, researchers can mimic the bioactive conformations of natural peptides. This approach is central to developing molecules with therapeutic potential. This compound serves as a key reagent in the synthesis of such compounds, including thiazole (B1198619) amide peptidomimetics that act as inhibitors of apoptosis protein antagonists. scbt.comchemicalbook.com

Proline-rich antimicrobial peptides (PrAMPs) are a prominent class of peptidomimetics that exhibit significant biological activity. nih.govscience.gov Unlike many antimicrobial peptides that act by disrupting the bacterial membrane, many PrAMPs function by penetrating the bacterial cell and inhibiting intracellular processes, such as protein synthesis by binding to the ribosome. nih.govfrontiersin.orgrsc.org This non-lytic mechanism of action is associated with low toxicity to mammalian cells, making PrAMPs attractive candidates for novel antibiotics. science.govfrontiersin.org The design and synthesis of PrAMPs and their derivatives often involve modifying sequences to enhance activity against specific pathogens, including multi-drug resistant strains. nih.gov For example, derivatives of the PrAMP Bac5(1–17) have been synthesized with improved activity against E. coli and K. pneumoniae. nih.gov

| Peptide/Derivative Class | Biological Activity | Mechanism of Action | Reference |

|---|---|---|---|

| Thiazole Amide Peptidomimetics | Inhibitor of Apoptosis Protein (IAP) Antagonist | Binds to IAPs to promote apoptosis in cancer cells. | scbt.com |

| Proline-Rich Antimicrobial Peptides (PrAMPs) | Antimicrobial (primarily Gram-negative bacteria) | Intracellular targeting, often inhibiting protein synthesis by binding to the ribosome. | nih.govrsc.org |

| Bac5 and Bac7 Derivatives | Antibacterial | Inhibition of bacterial protein synthesis; some lipidated derivatives also permeabilize membranes. | nih.govnih.gov |

| Onc112 (Insect Oncocin) | Antibacterial | Binds within the ribosomal exit tunnel to block translation. | rsc.org |

Applications in Protein Engineering and Bioconjugation

Facilitating Biomolecule Attachment in Bioconjugation Processes

This compound is a useful intermediate in bioconjugation, the process of chemically linking two or more molecules, at least one of which is a biomolecule. The key to its utility lies in the Boc (tert-butyloxycarbonyl) group, a widely used protecting group in peptide synthesis. peptide.com The Boc group temporarily blocks the nucleophilic amine of the proline, preventing it from participating in unwanted side reactions. nih.gov

This protection strategy allows for selective chemical modifications at other sites. For example, in the synthesis of a peptide-drug conjugate, the C-terminal amide of this compound could be modified, or the Boc group could be removed under acidic conditions (e.g., with trifluoroacetic acid) to expose the amine for subsequent coupling to another molecule, such as a drug, a fluorescent label, or a polymer. peptide.comnih.gov This controlled, stepwise approach is fundamental to building complex bioconjugates. For instance, Boc-protected amino groups are essential in the synthesis of conjugates between proline-rich peptides and aminoglycoside antibiotics like tobramycin, creating hybrid molecules with potentially synergistic antimicrobial activity. nih.gov The Boc group ensures that the desired amide bond is formed specifically at the intended location, enabling the creation of novel therapeutics and research tools.

| Step | Action | Purpose | Reference |

|---|---|---|---|

| 1. Protection | The proline nitrogen is protected with a Boc group. | Prevents the amine from reacting during subsequent steps. | nih.gov |

| 2. Activation/Coupling | The carboxyl group (or another functional group on a payload molecule) is activated and coupled to the target. | Forms a stable covalent bond (e.g., an amide bond). | peptide.com |

| 3. Deprotection | The Boc group is removed using acid (e.g., Trifluoroacetic Acid - TFA). | Exposes the proline's amine for further conjugation or to yield the final product. | peptide.com |

| 4. Final Conjugation | The newly exposed amine is reacted with another molecule. | Attaches the proline-containing moiety to the final biomolecule or surface. |

Mechanistic Insights and Advanced Analytical and Computational Studies of 1 Boc L Prolinamide Systems

Computational Chemistry Approaches

Modeling of Intramolecular Interactions and Conformational Landscapesnih.govresearchgate.net

Intramolecular hydrogen bonds (IHBs) are a key stabilizing force. In systems analogous to 1-Boc-L-prolinamide, the Boc (tert-butoxycarbonyl) protecting group and the amide functionality can participate in or influence these interactions. For instance, the Boc group's carbonyl and ether oxygens can act as hydrogen bond acceptors, while the amide NH can act as a donor, potentially forming hydrogen bonds that rigidify specific conformations or influence the orientation of the proline ring rsc.orgrsc.org. Furthermore, n→π* interactions between carbonyl groups, which are particularly favored in certain proline conformations, can also contribute to stabilizing specific structural arrangements nih.govmdpi.com. These interactions collectively dictate the accessible conformational space, which is paramount for understanding how the catalyst interacts with substrates and influences stereoselectivity.

Kinetic and Mechanistic Studies of this compound Catalyzed Reactionsbocsci.comnih.govresearchgate.net

Proline and its derivatives, including prolinamides, are recognized for their ability to catalyze a wide array of asymmetric reactions, most notably the direct aldol (B89426) reaction. Their catalytic activity stems from a bifunctional mechanism, where the secondary amine nucleophilically attacks carbonyl compounds to form transient enamine or iminium intermediates, while the carboxylic acid or amide group acts as a hydrogen bond donor to activate electrophilic substrates and organize the transition state researchgate.netunibo.itmdpi.com. The amide functionality in this compound is understood to play a role analogous to the carboxylic acid group, facilitating substrate activation and orientation through hydrogen bonding mdpi.comnih.gov.

Reaction Pathway Elucidation in Organocatalytic Cyclesbocsci.comnih.govresearchgate.net

The catalytic cycles for reactions catalyzed by proline derivatives typically involve the formation of an enamine intermediate from the reaction of the catalyst's secondary amine with an enolizable carbonyl compound (e.g., a ketone) mdpi.commdpi.commdpi.com. This enamine then acts as a nucleophile, attacking an electrophilic carbonyl compound (e.g., an aldehyde). The carboxylic acid or amide group of the catalyst is crucial in this step, often forming hydrogen bonds with the aldehyde's carbonyl oxygen, thereby activating it towards nucleophilic attack and simultaneously directing the approach of the enamine to control stereochemistry researchgate.netunibo.itnih.gov. Following the carbon-carbon bond formation, the iminium intermediate is hydrolyzed, regenerating the catalyst and releasing the aldol product researchgate.netmdpi.com. Studies on prolinamides suggest that their amide moiety can effectively mimic the hydrogen-bonding capabilities of proline's carboxylic acid, enabling similar catalytic pathways mdpi.comnih.gov.

Identification of Rate-Determining Steps and Transition Statesbocsci.comnih.govresearchgate.net

Identifying the rate-determining step (RDS) and characterizing the transition states (TSs) are critical for optimizing catalytic efficiency and selectivity. In proline-catalyzed aldol reactions, several steps have been proposed as the RDS, including enamine formation, carbinolamine formation, or the C-C bond-forming step mdpi.comresearchgate.netmdpi.com. For instance, computational studies have indicated that the initial complexation between proline and the carbonyl substrate, leading to a carbinolamine or enamine precursor, can involve significant activation energy barriers mdpi.commdpi.com.

Transition state modeling, particularly using DFT, provides detailed insights into the molecular arrangements and interactions that govern stereoselectivity. These models reveal how non-covalent interactions, such as hydrogen bonding and steric repulsions between the catalyst and substrates, define the geometry and energy of the transition state . The relative energies of diastereomeric transition states, often differing by only a few kcal/mol, directly correlate with the observed enantioselectivity mdpi.com. For example, the precise orientation of the aldehyde relative to the enamine within the transition state, influenced by the catalyst's structure and its intramolecular interactions, dictates which face of the enamine is preferentially attacked . Studies on related prolinamide catalysts have also involved the calculation of transition states, highlighting the role of hydrogen bonding from the amide NH in stabilizing the reactive complex nih.gov.

Table 1: Kinetic Parameters of Proline-Catalyzed Aldol Reactions

| Parameter | Value | Unit | Reference |

| Activation Energy (RDS) | 59.07 | kJ mol⁻¹ | mdpi.com |

| Rate Constant | 4.04 × 10⁻⁸ | dm³mol⁻¹s⁻¹ | mdpi.com |

Emerging Research Directions and Industrial Relevance of 1 Boc L Prolinamide

Role in Advanced Medicinal Chemistry Research

1-Boc-L-prolinamide, a derivative of the amino acid L-proline featuring a tert-butoxycarbonyl (Boc) protecting group, serves as a pivotal building block in modern medicinal chemistry. chemimpex.com Its structure provides stability and enhanced solubility, making it an ideal reagent for researchers in peptide synthesis. chemimpex.com The Boc group protects the amine functionality, allowing for selective reactions to occur at other sites on a molecule, which is a crucial strategy in the synthesis of complex pharmaceuticals. chemimpex.com This versatility makes it a valuable component in drug discovery, particularly in the development of bioactive peptides and peptidomimetics designed to interact with specific biological targets. chemimpex.com

The application of this compound and its parent compound, N-Boc-L-proline, is significant in the design of new drugs that target specific biological pathways to enhance therapeutic efficacy. chemimpex.com A key area of research is in the development of molecules that can modulate programmed cell death pathways, which are often dysregulated in diseases like cancer.

Specifically, this compound is used as a reagent in the preparation of thiazole (B1198619) amide peptidomimetics. scbt.com These peptidomimetics are designed to function as antagonists for the inhibitor of apoptosis proteins (IAPs). scbt.com By inhibiting IAPs, these agents can restore the natural process of apoptosis in cancer cells, representing a targeted therapeutic strategy.

The structural framework of proline is integral to the development of novel therapeutic agents for metabolic and viral diseases.

Anti-Obesity and Anti-Lipase Agents: One of the primary strategies in developing anti-obesity drugs is the inhibition of pancreatic lipase (B570770) (PL), an enzyme critical for fat digestion. nih.gov Research has demonstrated that short peptides containing proline can act as potent lipase inhibitors. nih.govresearchgate.net In a notable study, peptides incorporating β-proline (derived from L-proline) showed excellent anti-lipase activity. nih.gov The synthesis of these promising anti-obesity candidates begins with N-Boc protected amino acids, including N-Boc-L-proline, which is the direct precursor to this compound. nih.gov

Antiviral Agents (HCV NS5A Inhibitors): N-Boc-L-proline is a critical intermediate in the synthesis of daclatasvir, a potent inhibitor of the hepatitis C virus (HCV) non-structural protein 5A (NS5A). chemicalbook.infishersci.co.uk The NS5A protein is essential for HCV replication, making it a prime target for antiviral therapy. nih.govmdpi.com Building on this, numerous research efforts have focused on creating novel, highly potent NS5A inhibitors based on a symmetrical prolinamide scaffold. researchgate.net In these synthetic pathways, N-Boc-L-proline is coupled to a core structure, such as benzidine (B372746) or diaminofluorene, to construct a library of potent anti-HCV agents with picomolar efficacy. nih.govresearchgate.netnih.gov

Innovations in Material Science Applications

Beyond pharmaceuticals, this compound and related proline derivatives are utilized in the field of material science for creating advanced materials with specialized functions. chemimpex.com Proline's unique cyclic structure can impart specific conformational properties to polymers and other materials. chemimpex.com

This compound is employed in the development of novel materials such as hydrogels, which have applications in drug delivery systems and tissue engineering. chemimpex.com Furthermore, proline-containing polymers have been synthesized for use as specialized catalysts.

One approach involves the creation of polystyrene-supported prolinamide, which acts as a recyclable, heterogeneous organocatalyst for asymmetric chemical reactions. researchgate.net Another advanced method uses Boc-protected L-proline to synthesize highly pure L-proline N-carboxy anhydride (B1165640) (NCA). nih.gov This high-purity monomer is essential for producing well-defined poly(L-proline) (PLP) homopolymers and various block copolymers, such as poly(ethylene oxide)-b-poly(L-proline), which have potential as biocompatible materials. nih.gov

The incorporation of proline and its derivatives is being explored for the development of new polymers with specific, tailored mechanical properties. chemimpex.com Proline analogs are used in the production of high-performance polymers like polyamides and polyurethanes. The inclusion of the rigid proline ring structure within the polymer backbone can influence properties such as stability and conformational shape, which is beneficial for industries including packaging and construction. chemimpex.com

Future Perspectives in Chiral Synthesis

The inherent chirality of L-proline makes its derivatives, including this compound, valuable tools in asymmetric synthesis, a field focused on creating enantiomerically pure compounds. This is critical in the pharmaceutical industry, where the stereochemistry of a drug can determine its efficacy and safety. chemimpex.com

Prolinamide-based structures are increasingly used as organocatalysts, which are metal-free catalysts for promoting chiral reactions. For instance, prolinamides have been successfully used in enantioselective Biginelli and aldol (B89426) reactions. unibo.it Researchers have developed polystyrene-supported prolinamide catalysts that demonstrate high efficiency and stereoselectivity in asymmetric aldol reactions conducted in water. researchgate.net

Future developments include attaching prolinamide functionalities to larger, more complex molecular scaffolds to enhance catalytic activity and selectivity. A notable example is the synthesis of calixarene-based L-prolinamide organocatalysts. beilstein-journals.org These catalysts leverage the calixarene's three-dimensional structure to create a defined chiral environment for asymmetric reactions. beilstein-journals.org The synthesis of these advanced catalysts often involves coupling N-Boc-L-proline to an aminocalixarene scaffold, followed by deprotection. beilstein-journals.org Such innovations point toward a future where highly sophisticated, proline-based catalysts are designed for increasingly complex and selective chiral transformations.

Exploration of New Substrates and Reaction Types

The utility of this compound and related prolinamide organocatalysts is being actively expanded beyond their initial applications. Researchers are exploring their efficacy in a variety of asymmetric transformations with a diverse range of substrates.

One major area of exploration is the asymmetric aldol reaction . While the proline-catalyzed aldol reaction is well-established, research continues to fine-tune the catalyst structure for improved performance with different substrates. clockss.org For instance, novel prolinamides have been synthesized and tested in the asymmetric aldol reaction of isatins with acetone (B3395972), achieving high yields. unibo.it Similarly, new bifunctional organocatalysts based on prolinamides have been developed for the aldol reaction between acetone and aromatic aldehydes. unibo.itnih.gov The influence of the catalyst's steric and electronic properties, as well as the role of hydrogen bonding, are key areas of investigation to enhance enantioselectivity. unibo.it

The Michael addition is another reaction type where prolinamide catalysts are showing great promise. Research has demonstrated the effectiveness of D-prolinamides in the Michael addition of aldehydes to β-nitroalkenes, proceeding at room temperature without the need for additives. unibo.it The design of these catalysts often focuses on creating a specific chiral environment to control the stereochemical outcome of the reaction. For example, hindered N-tritylpyrrolidine-2-carboxamides have been used to achieve good yields and enantiocontrol in the Michael addition of aldehydes to nitrostyrene. unibo.it

Furthermore, the application of prolinamide-based catalysts is extending to other important C-C and C-S bond-forming reactions. For example, a heterogeneous prolinamide catalyst has been successfully used for the atom-economical synthesis of β-thioketones via the thia-Michael addition of thiols to bio-based enones. acs.org This highlights a move towards utilizing substrates derived from renewable resources. Additionally, prolinamide derivatives are being explored as catalysts for multicomponent reactions , such as the A3 coupling of aldehydes, amines, and alkynes to produce valuable propargylamines. researchgate.net

The development of catalysts with broader substrate scope is a continuous effort. For example, while N-Boc-proline can give excellent yields in certain amidation reactions, other substrates like cyclobutanoic acid may result in poor yields, indicating the need for further catalyst optimization. diva-portal.org The exploration of these new reaction types and substrates is crucial for expanding the synthetic utility of this compound-based organocatalysts in academic and industrial settings.

Integration with Flow Chemistry and Automation in Synthesis

The integration of organocatalysis with continuous flow chemistry and automated synthesis represents a significant step towards more efficient, scalable, and safer chemical production. beilstein-journals.org this compound and its derivatives are well-suited for such applications due to their stability and activity.

Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous intermediates, and the potential for straightforward scaling-up. rsc.org Multi-step continuous flow processes are being designed for the synthesis of complex molecules, where intermediates are generated and consumed in a continuous stream, often with in-line purification and analysis. rsc.org For instance, a multi-step flow process for the synthesis of N-Boc-3,4-dehydro-L-proline methyl ester, a related proline derivative, has been reported, demonstrating the potential for rapid, multi-gram synthesis without the need for traditional purification steps. researchgate.net The use of immobilized reagents and scavengers in packed-bed reactors is a key strategy in these flow systems. researchgate.net

The development of heterogeneous prolinamide catalysts, such as those immobilized on solid supports like metal-organic frameworks (MOFs), is particularly relevant for flow chemistry. acs.org These solid-supported catalysts can be easily packed into columns or cartridges for use in continuous flow reactors, facilitating catalyst recovery and reuse, which is a key principle of green chemistry. acs.org

Automation in synthesis, often coupled with flow chemistry, allows for high-throughput screening of reaction conditions and rapid optimization of synthetic routes. nih.govacs.org Automated systems can precisely control reaction parameters such as temperature, pressure, and residence time, leading to improved reproducibility and efficiency. rsc.org For example, the automated radiosynthesis of fluorinated L-proline derivatives has been developed, which includes a nucleophilic radiofluorination step and a single-step deprotection, highlighting the potential for producing complex molecules with high purity and in a short amount of time. nih.govacs.org This approach minimizes manual handling and exposure to hazardous materials. nih.govacs.org

The integration of this compound-based catalysis with flow and automated systems is a promising direction for the pharmaceutical and fine chemical industries, enabling more efficient and sustainable manufacturing processes. beilstein-journals.org

Sustainability and Scalability in this compound Production and Application

The principles of green chemistry and the demand for large-scale production are driving innovations in the synthesis and application of this compound and its precursors. The focus is on developing processes that are not only high-yielding and cost-effective but also environmentally benign.

Development of Cost-Effective and High-Yield Preparations

The synthesis of this compound itself starts with the efficient preparation of its precursor, N-Boc-L-proline. Traditional methods for the Boc-protection of L-proline are being refined to improve yield, reduce cost, and simplify the procedure. A notable development is a one-step synthesis of Boc-L-proline using di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in an aqueous solution with a base like sodium hydroxide (B78521) or sodium carbonate. google.com This method is reported to be low-cost, simple, safe, and provides high yields (over 90%) with high purity (over 99%), making it suitable for industrial-scale production. google.com The use of water as a solvent and the avoidance of hazardous reagents like Boc-N3 or phosgene (B1210022) are significant advantages. google.comorgsyn.org